Regioisomeric Positioning: 4-Carboxylate vs. 3-Carboxylate and 2-Carboxylate Analogs – Dipole & TPSA Comparison
The 4-carboxylate (isonicotinate) substitution pattern of the target compound imparts distinct electronic and topological properties compared to the 3-carboxylate (nicotinate) and 2-carboxylate (picolinate) regioisomers. The target compound has a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 42.43 Ų [1]. In contrast, typical methyl 2-(piperidin-1-yl)pyridine-3-carboxylate analogs exhibit different hydrogen-bonding geometries due to the meta-positioning of the ester relative to the ring nitrogen. A structurally analogous building block, ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate, relies on the piperidine ring to enhance solubility rather than the regioisomeric carboxylate position [2]. For certain biological targets, the 4-pyridyl (isonicotinate) configuration has been demonstrated to confer superior activity compared to the 3-pyridyl (nicotinate) configuration; for example, ethyl isonicotinate increased thrips capture 31-fold over controls, significantly outperforming ethyl nicotinate [3], illustrating that 4-pyridyl carbonyl geometry can be a critical determinant of molecular recognition.
| Evidence Dimension | Regioisomeric carboxylate position (4- vs. 3- vs. 2-substitution on pyridine) |
|---|---|
| Target Compound Data | 4-carboxylate (isonicotinate); XLogP3 = 2.0; TPSA = 42.43 Ų |
| Comparator Or Baseline | 3-carboxylate (nicotinate) analogs (altered dipole moment and H-bond geometry); Ethyl isonicotinate (4-pyridyl ester) vs. ethyl nicotinate (3-pyridyl ester) |
| Quantified Difference | Ethyl isonicotinate demonstrated 31× increase in thrips capture vs. control, significantly greater than ethyl nicotinate [3]; 4-carboxylate regioisomer exhibits distinct XLogP3 and TPSA values compared to the 3-carboxylate series. |
| Conditions | Computed physicochemical parameters (XLogP3, TPSA) for the target compound [1]; field experimental data for ethyl isonicotinate/nicotinate analog comparison [3]. |
Why This Matters
The 4-substituted regioisomer provides a unique spatial orientation of the ester carbonyl that may be required for specific target binding or for regioselective derivatization; substituting a 3-carboxylate analog may fail to recapitulate these interactions.
- [1] Kuujia. 'Cas no 888070-05-1 (methyl 2-piperidinoisonicotinate)'. Computed Properties: XLogP3 = 2.0, TPSA = 42.43 Ų. View Source
- [2] Kuujia. 'Cas no 1225065-46-2 (Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate)'. Description: Piperidine ring enhances solubility. View Source
- [3] SciencePlus abstracts. '4-Pyridyl Carbonyl and Related Compounds as Thrips Lures: Effectiveness for Onion Thrips'. Ethyl isonicotinate increased capture 31× vs. control, significantly more than ethyl nicotinate. View Source
